4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid
Description
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid is a substituted butanoic acid derivative featuring a meta-acetylamino phenyl group and a methyl substituent at the second carbon of the butanoic acid chain. For instance, derivatives of similar acetylamino phenyl-substituted acids are precursors for MCHR1 antagonists (used in neurological research) and sulfonamide-based antitubercular agents .
Properties
IUPAC Name |
4-(3-acetamidophenyl)-2-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(13(16)17)6-7-11-4-3-5-12(8-11)14-10(2)15/h3-5,8-9H,6-7H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKFBANLPZHTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=CC=C1)NC(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid typically involves the following steps:
Acetylation: The starting material, 3-aminophenyl, undergoes acetylation to form 3-(acetylamino)phenyl.
Alkylation: The acetylated product is then subjected to alkylation with 2-methylbutanoic acid under specific reaction conditions to yield the final compound.
Industrial Production Methods
Industrial production of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.
Purification: Employing techniques such as recrystallization or chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogens or nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
1. Inhibition of Neutral Endopeptidase
One significant application of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid is its role as an inhibitor of neutral endopeptidase (NEP). NEP is an enzyme that degrades various bioactive peptides, including atrial natriuretic peptide (ANP), which is crucial for regulating blood pressure and fluid balance. By inhibiting NEP, this compound can prolong the effects of ANP, making it a potential therapeutic agent for treating cardiovascular disorders such as hypertension and congestive heart failure .
2. Anti-inflammatory Properties
Research indicates that compounds related to 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid exhibit anti-inflammatory properties. For instance, derivatives of this compound have been shown to inhibit the growth of specific cancer cells by modulating inflammatory pathways. This suggests potential applications in oncology, particularly for targeting inflammation-related cancers .
3. Histone Deacetylase Inhibition
Studies have demonstrated that related compounds can inhibit histone deacetylases (HDACs), enzymes involved in the regulation of gene expression through chromatin remodeling. This inhibition can lead to increased acetylation of histones, which may enhance the expression of tumor suppressor genes and provide a therapeutic avenue for cancer treatment .
Biochemical Applications
1. Metabolic Studies
The compound's metabolic pathways are of interest in biochemical research. Understanding how 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid is metabolized can provide insights into its pharmacokinetics and potential effects on human health. This includes studying its interactions with various enzymes and its impact on metabolic processes within the body .
2. Synthesis of Novel Derivatives
The synthesis of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid derivatives is an area of active research. These derivatives may possess enhanced biological activities or improved pharmacological profiles compared to the parent compound. Researchers are exploring various synthetic routes to create these derivatives for further testing in preclinical models .
Case Studies
Mechanism of Action
The mechanism of action of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It may influence biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Structural Analogues with Para-Substituted Acetylamino Groups
The compound 4-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-hydroxy-4-oxobutanoic acid () shares a homologous backbone but differs in:
- Substituent position: The acetylamino group is para-substituted (position 4) on the phenyl ring, unlike the meta-substitution (position 3) in the target compound.
- Additional functional groups: A pyrazole ring and hydroxyl group enhance its reactivity for synthesizing heterocycles like thiadiazolo, imidazole, and pyridazinone derivatives.
- Biological activity : These derivatives exhibit broad-spectrum biological activities, likely due to enhanced hydrogen bonding and π-π stacking interactions from the pyrazole moiety .
Sulfonamide Derivatives with Acetylamino Phenyl Moieties
Compounds such as N-[4-[[(4-Methyl-1-piperazinyl)amino]sulfonyl]phenyl]acetamide (17) and 3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide (18) () highlight key differences:
- Core functional group : Sulfonamide (-SO2NH-) versus carboxylic acid (-COOH) in the target compound.
- Bioactivity : Sulfonamides are optimized for antitubercular activity, with bromo or furan substituents (e.g., compound 18, 19) improving lipophilicity and membrane permeability .
- Synthetic utility : Sulfonamide derivatives undergo nucleophilic substitution more readily due to the electron-withdrawing sulfonyl group, whereas the target compound’s carboxylic acid may favor salt formation or esterification.
MCHR1 Antagonist Precursors
The fluorinated derivative FE@SNAP and precursor SNAP-acid () incorporate the acetylamino phenyl group within a piperidinyl-pyrimidinecarboxylate scaffold. Key distinctions include:
- Complexity: FE@SNAP includes fluoroethyl and methoxymethyl groups for enhanced blood-brain barrier penetration, unlike the simpler butanoic acid chain in the target compound.
- Application : These analogs are designed for CNS-targeted activity, leveraging fluorination to improve metabolic stability .
Comparative Data Table
Research Findings and Implications
- Substituent Position: Meta-substituted acetylamino phenyl groups (target compound) may confer different steric and electronic effects compared to para-substituted analogs, influencing receptor binding or solubility .
- Functional Groups : Carboxylic acids (target) enable salt formation for improved bioavailability, whereas sulfonamides () enhance antibacterial activity via targeted protein interactions.
- Synthetic Versatility : The target compound’s simpler structure offers flexibility in derivatization, while complex analogs like FE@SNAP require multi-step synthesis for CNS optimization .
Biological Activity
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid, often referred to as a derivative of phenylbutyric acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to other bioactive agents and exhibits various effects that may be beneficial in clinical applications, particularly in anti-inflammatory and anticancer contexts.
- IUPAC Name : 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
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Anti-inflammatory Activity :
- Research indicates that derivatives of this compound can inhibit the synthesis of neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP), which are mediators of inflammation. This inhibition is achieved through the blockade of peptidylglycine alpha-monooxygenase (PAM), an enzyme critical for the amidation process of these neuropeptides .
- A study demonstrated that a related compound, 4-phenyl-3-butenoic acid (PBA), effectively inhibited adjuvant-induced polyarthritis in rat models, suggesting that similar mechanisms may apply to 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid .
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Anticancer Potential :
- The compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that related acetylamino compounds can induce oxidative stress leading to cell cycle arrest in the G2/M phase without triggering apoptosis, thereby inhibiting tumor growth .
- Specifically, 2-acetylamino-3-(4-acetylamino-2-carboxyethylsulfanylcarbonylamino)propionic acid has been documented to inhibit esophageal cancer cell proliferation through mechanisms involving oxidative stress and microtubule depolymerization .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving rat models of polyarthritis, administration of PBA resulted in significant reductions in inflammation markers and joint swelling. The study concluded that PAM inhibition by PBA could serve as a therapeutic target for treating chronic inflammatory conditions.
Case Study 2: Anticancer Activity
In vitro studies on esophageal squamous cell carcinoma (ESCC) revealed that compounds structurally similar to 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid led to significant growth inhibition. The mechanism involved the induction of thiol oxidative stress and subsequent cell cycle arrest, indicating potential for development as an anticancer agent .
Summary of Biological Activities
Q & A
Q. What synthetic methodologies are optimal for preparing 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid, and how can reaction conditions be optimized?
Synthesis typically involves multi-step routes, such as:
- Friedel-Crafts alkylation to introduce the methyl group onto the phenyl ring, followed by amide coupling using acetyl chloride or acetic anhydride .
- Suzuki-Miyaura cross-coupling for aryl group introduction, requiring palladium catalysts and controlled temperature (60–80°C) .
Optimization includes adjusting solvent polarity (e.g., DMF for amidation), pH (neutral for stability), and catalyst loading (1–5 mol% Pd for coupling reactions). Purity is validated via HPLC (>95%) and 1H/13C NMR to confirm regiochemistry .
Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?
- Nuclear Magnetic Resonance (NMR): 1H NMR resolves methyl group splitting (δ 1.2–1.5 ppm) and acetyl proton signals (δ 2.0–2.2 ppm). 13C NMR confirms the butanoic acid backbone (δ 170–175 ppm) .
- Mass Spectrometry (HRMS): Electrospray ionization (ESI) detects molecular ion peaks (e.g., [M+H]+ at m/z 276.1234) and fragmentation patterns .
- X-ray Crystallography: For absolute stereochemistry determination, though limited by crystallizability .
Q. How can researchers design initial biological activity screens for this compound?
- In vitro assays: Test enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory potential) at 10–100 µM concentrations .
- Antimicrobial screening: Use microdilution assays against S. aureus and E. coli (MIC values reported in similar compounds: 25–50 µg/mL) .
- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) to establish safety thresholds .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
Discrepancies often arise from:
- Solubility differences (e.g., DMSO vs. aqueous buffers altering bioavailability).
- Stereochemical variations: Enantiomers may show divergent activities; chiral HPLC or enzymatic resolution is advised .
- Target selectivity: Use kinetic binding assays (SPR or ITC) to quantify interactions with proposed targets (e.g., COX-2 vs. COX-1) .
Q. What strategies mitigate byproduct formation during the acetylation step?
Q. How does substituent variation on the phenyl ring influence biological target interaction?
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Structure-Activity Relationship (SAR):
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Molecular docking: Simulations (AutoDock Vina) predict binding poses with COX-2’s hydrophobic pocket .
Q. What experimental approaches address low yield in large-scale synthesis?
- Flow chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., amidation) .
- DoE (Design of Experiments): Optimize parameters (e.g., stoichiometry, solvent ratio) via response surface methodology .
- Catalyst recycling: Immobilized Pd nanoparticles reduce costs in cross-coupling steps .
Data Contradiction Analysis
Q. How to interpret conflicting spectral data for this compound?
Q. Why do in vivo and in vitro toxicity profiles differ?
- Metabolic activation: Hepatic cytochrome P450 enzymes may convert the compound to reactive metabolites (e.g., epoxides). Use microsomal stability assays to identify culprits .
- Protein binding: Serum albumin binding reduces free compound concentration in vivo, altering efficacy .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
